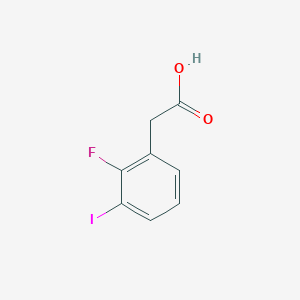![molecular formula C7H14N2 B14889752 3-(Methylaminomethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B14889752.png)
3-(Methylaminomethyl)bicyclo[1.1.1]pentan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methylaminomethyl)bicyclo[1.1.1]pentan-1-amine is a compound with a unique bicyclic structure. This compound is part of the bicyclo[1.1.1]pentane family, which is known for its rigid and compact three-dimensional structure. The bicyclo[1.1.1]pentane scaffold is often used in medicinal chemistry as a bioisostere for benzene rings due to its ability to enhance the physicochemical properties of drug molecules .
準備方法
The synthesis of 3-(Methylaminomethyl)bicyclo[1.1.1]pentan-1-amine typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization at the desired positions. One common method involves the carbene insertion into the central bond of bicyclo[1.1.0]butanes or the radical/nucleophilic addition across the central bond of [1.1.1]propellanes . Industrial production methods may involve large-scale photochemical addition of propellane to diacetyl, followed by further functionalization steps .
化学反応の分析
3-(Methylaminomethyl)bicyclo[1.1.1]pentan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
科学的研究の応用
3-(Methylaminomethyl)bicyclo[1.1.1]pentan-1-amine has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying molecular interactions and biological pathways.
作用機序
The mechanism of action of 3-(Methylaminomethyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with molecular targets and pathways within biological systems. The compound’s rigid structure allows it to fit into specific binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .
類似化合物との比較
3-(Methylaminomethyl)bicyclo[1.1.1]pentan-1-amine can be compared to other bicyclo[1.1.1]pentane derivatives, such as:
- 3-(Dimethylaminomethyl)bicyclo[1.1.1]pentan-1-amine
- 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
- 3-Phenylbicyclo[1.1.1]pentan-1-amine
These compounds share the same bicyclic core but differ in their functional groups, which can significantly impact their chemical properties and applications. The unique feature of this compound is its methylaminomethyl group, which can enhance its solubility and reactivity compared to other derivatives .
特性
分子式 |
C7H14N2 |
|---|---|
分子量 |
126.20 g/mol |
IUPAC名 |
3-(methylaminomethyl)bicyclo[1.1.1]pentan-1-amine |
InChI |
InChI=1S/C7H14N2/c1-9-5-6-2-7(8,3-6)4-6/h9H,2-5,8H2,1H3 |
InChIキー |
SCSCNFUGABXWJA-UHFFFAOYSA-N |
正規SMILES |
CNCC12CC(C1)(C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


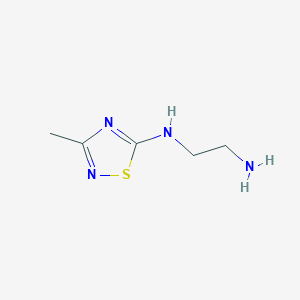
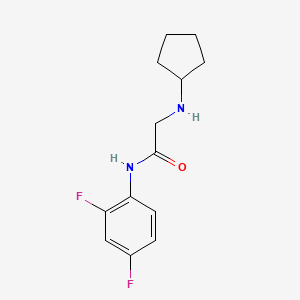

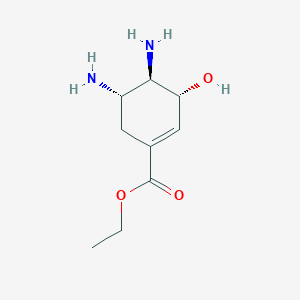
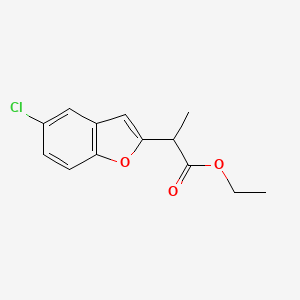
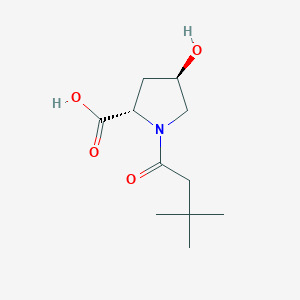
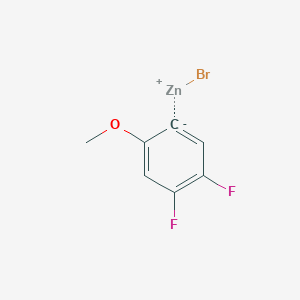
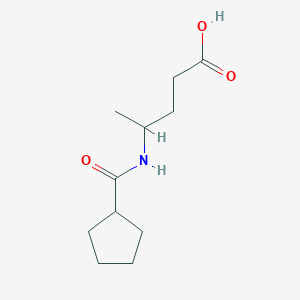
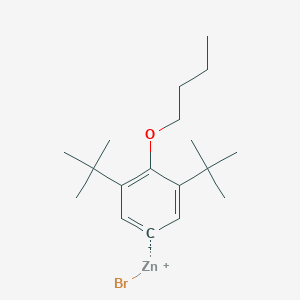
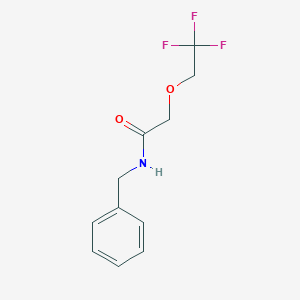
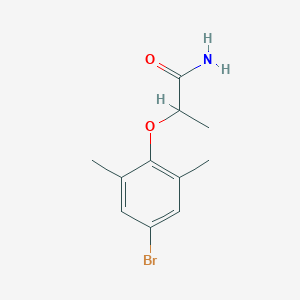

![1,3-Diazabicyclo[3.2.2]nonan-4-one](/img/structure/B14889766.png)
